molecular formula C13H12N2O2 B12640546 6-(4-Ethylphenyl)pyrimidine-4-carboxylic acid

6-(4-Ethylphenyl)pyrimidine-4-carboxylic acid

Cat. No.: B12640546
M. Wt: 228.25 g/mol
InChI Key: PSAAEFFIBDTZSM-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a pyrimidine ring substituted with a 4-ethylphenyl group at the 6-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

6-(4-Ethylphenyl)pyrimidine-4-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethylphenyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

6-(4-ethylphenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-2-9-3-5-10(6-4-9)11-7-12(13(16)17)15-8-14-11/h3-8H,2H2,1H3,(H,16,17)

InChI Key

PSAAEFFIBDTZSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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